Tildipirosin mechanism of action on bacterial ribosomes
Tildipirosin mechanism of action on bacterial ribosomes
An In-depth Technical Guide on the Mechanism of Action of Tildipirosin on Bacterial Ribosomes
Introduction
Tildipirosin is a semi-synthetic, 16-membered tribasic macrolide antibiotic developed for veterinary use to treat respiratory diseases in cattle and swine.[1][2][3] Like other macrolides, its antimicrobial activity stems from the inhibition of bacterial protein synthesis.[4][5] This is achieved through a specific interaction with the bacterial ribosome, a complex and highly conserved molecular machine responsible for translating mRNA into protein. This technical guide provides a detailed examination of the molecular mechanism by which tildipirosin binds to the bacterial ribosome and inhibits its function, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Ribosomal Binding and Protein Synthesis Inhibition
Tildipirosin exerts its bacteriostatic, and in some cases bactericidal, effect by selectively binding to the 50S subunit of the bacterial ribosome.[4][6][7] This binding event is the critical step that leads to the cessation of protein synthesis, ultimately arresting bacterial growth.
Binding Site within the Nascent Peptide Exit Tunnel (NPET)
The binding site for tildipirosin is located deep within the nascent peptide exit tunnel (NPET), the path through which newly synthesized polypeptide chains emerge from the ribosome.[3][8] By occupying this critical passage, tildipirosin physically obstructs the progression of the elongating polypeptide chain.[9][10]
The interaction is primarily with the 23S ribosomal RNA (rRNA), which forms the structural and catalytic core of the 50S subunit.[5][6] Key nucleotide interactions for tylosin-like macrolides, including tildipirosin, occur around nucleotides A2058 in domain V and G748 in domain II of the 23S rRNA.[2][3][11] Tildipirosin's unique structure, featuring two piperidine rings, distinguishes its interaction from other macrolides like tylosin and tilmicosin, leading to subtle but significant differences in binding and efficacy.[2][3] The 20-piperidine and 23-piperidine moieties of tildipirosin extend into the tunnel with distinct orientations, influencing its interactions with the ribosomal nucleotides.[2][3][11]
The binding of tildipirosin within the NPET results in the dissociation of peptidyl-tRNA from the ribosome during translocation, effectively halting the elongation phase of protein synthesis.[9]
Caption: Tildipirosin's mechanism of action on the bacterial ribosome.
Quantitative Analysis of Tildipirosin's Inhibitory Activity
The potency of tildipirosin as a protein synthesis inhibitor has been quantified through various in vitro assays. The data provides a clear measure of its efficacy compared to other veterinary macrolides.
In Vitro Protein Synthesis Inhibition
The 50% inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological process. The IC50 for tildipirosin was determined using an in vitro transcription/translation assay that measures the synthesis of a reporter protein.[2][11]
| Compound | IC50 (μM) for Protein Synthesis Inhibition |
| Tildipirosin | 0.23 ± 0.01 [1][2][3] |
| Tylosin | 0.31 ± 0.05[2][11] |
| Tilmicosin | 0.36 ± 0.02[2][11] |
| Tulathromycin | 0.26 ± 0.05[2][11] |
| Table 1: Comparison of IC50 values for tildipirosin and other macrolides in an E. coli cell-free protein synthesis assay. |
Minimum Inhibitory Concentrations (MIC)
MIC values represent the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Tildipirosin has demonstrated potent activity against key bacterial pathogens associated with bovine and swine respiratory diseases.[12][13]
| Bacterial Pathogen | MIC50 (μg/mL) | MIC90 (μg/mL) |
| Mannheimia haemolytica | 1.0[14] | 1.0[14] |
| Pasteurella multocida | 1.0[14] | 1.0[14] |
| Histophilus somni | 2.0[15] | 4.0[14][15] |
| Actinobacillus pleuropneumoniae | 2.0[13] | 2.0[13] |
| Bordetella bronchiseptica | 2.0[13] | 4.0[13] |
| Table 2: MIC50 and MIC90 values of tildipirosin against major respiratory pathogens. |
Detailed Experimental Protocols
The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of tildipirosin.
Protocol 1: In Vitro Protein Synthesis Inhibition Assay
This assay quantifies the inhibitory effect of a compound on protein synthesis in a cell-free system.[11][16] It is crucial for determining IC50 values.
Objective: To measure the concentration-dependent inhibition of protein synthesis by tildipirosin.
Materials:
-
E. coli S30 cell-free extract for transcription/translation.
-
DNA template encoding a reporter protein (e.g., Green Fluorescent Protein - GFP).
-
Amino acid mixture.
-
Energy source (ATP, GTP).
-
Tildipirosin stock solution of known concentration.
-
Reaction buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or fluorescence scanner.
Methodology:
-
Reaction Setup: Prepare a master mix containing the S30 extract, reaction buffer, amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine if using autoradiography, or sufficient non-labeled for fluorescent protein detection), and the energy source.
-
Drug Dilution: Prepare a serial dilution of tildipirosin in the reaction buffer to cover a range of concentrations (e.g., 0.01 µM to 10 µM). Include a no-drug control.
-
Initiation: Add the DNA template to the master mix. Aliquot the mix into reaction tubes. Add the different concentrations of tildipirosin to the respective tubes.
-
Incubation: Incubate the reactions at 37°C. Take time-point samples (e.g., at 0, 15, 30, 60, and 90 minutes) to monitor the progress of protein synthesis.[11]
-
Termination: Stop the reaction at each time point by adding an equal volume of SDS-PAGE loading buffer or by placing on ice.
-
Quantification:
-
Separate the synthesized proteins by SDS-PAGE.
-
Visualize and quantify the band corresponding to the full-length GFP using a phosphorimager (for radiolabeling) or a fluorescence scanner.[11]
-
-
Data Analysis:
-
Plot the band intensity (representing protein amount) against time for each tildipirosin concentration.
-
Calculate the initial rate of protein synthesis from the linear portion of each curve.
-
Normalize the rates against the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the tildipirosin concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the In Vitro Protein Synthesis Inhibition Assay.
Protocol 2: Ribosomal Toeprinting Assay
Toeprinting is a powerful primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.[17][18]
Objective: To identify the specific mRNA codon where tildipirosin-induced ribosome stalling occurs.
Materials:
-
In vitro transcription/translation coupled system (e.g., PURE system).
-
Linear DNA template containing a promoter and the gene of interest.
-
A specific DNA primer, fluorescently or radioactively labeled, that anneals downstream of the potential stalling site.
-
Reverse transcriptase.
-
dNTPs.
-
Tildipirosin.
-
Sequencing ladder of the same DNA template.
-
Denaturing polyacrylamide gel.
Methodology:
-
Reaction Setup: Assemble the coupled transcription/translation reactions containing the DNA template and all necessary components.
-
Drug Addition: Add tildipirosin to the experimental reaction tube at a concentration known to inhibit translation (e.g., 50 μM). Prepare a no-drug control reaction.[18]
-
Incubation: Incubate the reactions at 37°C for a sufficient time (e.g., 15-30 minutes) to allow for transcription, translation initiation, and ribosome stalling.
-
Primer Annealing: Add the labeled primer to each reaction and anneal by heating briefly and then cooling.
-
Primer Extension: Add reverse transcriptase and dNTPs to each reaction. The enzyme will synthesize a cDNA strand starting from the primer and will stop when it encounters the stalled ribosome.
-
Analysis:
-
Terminate the reactions and purify the cDNA products.
-
Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and DNA template.
-
The "toeprint" is the band in the drug-treated lane that represents the prematurely terminated cDNA.
-
By comparing the position of the toeprint band to the sequencing ladder, the 3' edge of the stalled ribosome can be identified. The ribosomal P-site is typically located 16-17 nucleotides upstream from this edge.[18]
-
Protocol 3: Ribosome Binding Assay (Fluorescence Polarization)
This homogeneous assay measures the binding affinity (dissociation constant, Kd) of a fluorescently labeled ligand to the ribosome.[19] While data for a fluorescent tildipirosin derivative is not cited, this protocol describes the general method used for macrolides.
Objective: To determine the dissociation constant (Kd) for the tildipirosin-ribosome interaction via competitive binding.
Materials:
-
Purified, active 70S ribosomes from E. coli.
-
A fluorescently labeled macrolide probe that binds to the same site (e.g., BODIPY-erythromycin).[19]
-
Unlabeled tildipirosin for competition.
-
Binding buffer (e.g., 20 mM HEPES, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20).[19]
-
A plate reader capable of measuring fluorescence polarization (FP).
Methodology:
-
Probe-Ribosome Binding: In a microplate, mix a fixed, low concentration of the fluorescent macrolide probe with a fixed concentration of ribosomes. Incubate at room temperature to reach equilibrium.
-
Competition: Add increasing concentrations of unlabeled tildipirosin to the wells.
-
Equilibration: Incubate the plate for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.[19]
-
Measurement: Measure the fluorescence polarization (FP) in each well. High polarization indicates that the fluorescent probe is bound to the large ribosome complex. Low polarization indicates it is unbound and tumbling freely in solution.
-
Data Analysis:
-
As the concentration of tildipirosin increases, it will displace the fluorescent probe from the ribosome, causing a decrease in the FP signal.
-
Plot the FP signal against the logarithm of the tildipirosin concentration.
-
Fit the resulting competition curve to determine the IC50 (the concentration of tildipirosin that displaces 50% of the fluorescent probe).
-
The Kd of tildipirosin can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
References
- 1. Inhibition of protein synthesis on the ribosome by tildipirosin compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tildipirosin: An effective antibiotic against Glaesserella parasuis from an in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Tildipirosin in Plasma, Milk, and Somatic Cells Following Intravenous, Intramuscular, and Subcutaneous Administration in Dairy Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological particulars - Zuprevo® 180 mg/ml solution for injection for cattle [noahcompendium.co.uk]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Pharmacokinetics and Pharmacodynamics of Tildipirosin Against Pasteurella multocida in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 16. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
